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Compound Name: 4-Methoxy-4'-methylbiphenyl

Cat. No.: B188807 Get Quote

An In-depth Technical Guide to 4-Methoxy-4'-
methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-Methoxy-4'-methylbiphenyl (CAS No. 53040-92-9), a biphenyl derivative with

potential applications in organic synthesis and medicinal chemistry. This document details its

physicochemical characteristics, spectral data, and reactivity. It also includes experimental

protocols for its synthesis and analysis, offering a valuable resource for researchers in drug

discovery and materials science.

Introduction
4-Methoxy-4'-methylbiphenyl is an aromatic organic compound featuring a biphenyl core

structure substituted with a methoxy group at the 4-position and a methyl group at the 4'-

position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a

wide array of biologically active compounds.[1] The specific substitution pattern of 4-Methoxy-
4'-methylbiphenyl, with an electron-donating methoxy group and a weakly activating methyl

group, influences its electronic properties, reactivity, and potential biological interactions. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b188807?utm_src=pdf-interest
https://www.benchchem.com/product/b188807?utm_src=pdf-body
https://www.benchchem.com/product/b188807?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6252979/
https://www.benchchem.com/product/b188807?utm_src=pdf-body
https://www.benchchem.com/product/b188807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


guide serves as a technical resource, consolidating available data on its physical and chemical

properties to facilitate its use in research and development.

Physical Properties
The physical properties of 4-Methoxy-4'-methylbiphenyl are summarized in the table below.

These properties are crucial for its handling, purification, and use in various experimental

setups.

Property Value Reference(s)

Molecular Formula C₁₄H₁₄O [2][3]

Molecular Weight 198.26 g/mol [2][3]

Appearance White solid [4]

Melting Point 102-104 °C [4]

Boiling Point 313.9 °C at 760 mmHg [2]

Density 1.016 g/cm³ [2]

Flash Point 122.9 °C [2]

Chemical Properties
Solubility
Qualitative data indicates that 4-Methoxy-4'-methylbiphenyl is likely soluble in common

organic solvents such as ethanol, ether, and chloroform, and insoluble in water.[5] Quantitative

solubility data is not readily available in the literature.

Stability
As a biphenyl derivative, 4-Methoxy-4'-methylbiphenyl is generally stable under normal

laboratory conditions. However, prolonged exposure to strong oxidizing agents, high

temperatures, or UV radiation may lead to degradation. The methoxy group may be susceptible

to cleavage under harsh acidic conditions.
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Reactivity
The chemical reactivity of 4-Methoxy-4'-methylbiphenyl is dictated by its aromatic rings and

the nature of its substituents.

Electrophilic Aromatic Substitution: The benzene ring bearing the methoxy group is

significantly activated towards electrophilic aromatic substitution, with the methoxy group

being a strong ortho-, para-director. The tolyl ring is also activated, with the methyl group

directing to its ortho and para positions. Given the substitution pattern, electrophilic attack is

likely to occur at the positions ortho to the methoxy group.[6][7]

Oxidation and Reduction: The aromatic rings are generally resistant to oxidation and

reduction under mild conditions. The methyl group could potentially be oxidized to a

carboxylic acid under strong oxidizing conditions.

Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Methoxy-4'-methylbiphenyl in CDCl₃ shows characteristic signals

for the aromatic protons and the methyl and methoxy substituents.

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference(s)

7.51 d, J = 8.0 Hz 2H Ar-H [4]

7.45 d, J = 8.0 Hz 2H Ar-H [4]

7.23 d, J = 8.0 Hz 2H Ar-H [4]

6.97 d, J = 8.0 Hz 2H Ar-H [4]

3.85 s 3H -OCH₃ [4]

2.38 s 3H -CH₃ [4]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment Reference(s)

158.7 C-OCH₃ [8]

137.8 Ar-C [8]

136.1 Ar-C [8]

133.5 Ar-C [8]

129.3 Ar-CH [8]

127.8 Ar-CH [8]

126.4 Ar-CH [8]

114.0 Ar-CH [8]

55.1 -OCH₃ [8]

20.9 -CH₃ [8]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxy-4'-methylbiphenyl is expected to show characteristic

absorption bands for its functional groups. A vapor phase IR spectrum is available in public

databases.[3] Key expected absorptions include:

Wavenumber (cm⁻¹) Vibration

~3030 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (from -CH₃ and -OCH₃)

~1600, 1500 Aromatic C=C ring stretching

~1250 Aryl-O-C asymmetric stretch

~1030 Aryl-O-C symmetric stretch

~830 p-substituted benzene C-H out-of-plane bend

Mass Spectrometry
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The mass spectrum of 4-Methoxy-4'-methylbiphenyl obtained by GC-MS shows a molecular

ion peak corresponding to its molecular weight. The fragmentation pattern provides structural

information.[3]

Molecular Ion (M⁺): m/z = 198

Key Fragments: Fragmentation may involve the loss of a methyl radical from the methoxy

group (M-15), loss of a formyl radical (M-29), or cleavage of the biphenyl bond.

Synthesis
4-Methoxy-4'-methylbiphenyl is commonly synthesized via a palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction.

Reactants

Reaction Conditions

4-Iodoanisole

4-Methoxy-4'-methylbiphenyl

4-Methylphenylboronic acid

Pd(OAc)₂

K₂CO₃

Click to download full resolution via product page

Diagram 1: Suzuki-Miyaura coupling for synthesis.
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Biological Activity
While specific biological activity data for 4-Methoxy-4'-methylbiphenyl is limited in public

literature, biphenyl derivatives are known to exhibit a wide range of pharmacological activities,

including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The presence of the

methoxy and methyl groups can influence the compound's lipophilicity and electronic

properties, which are key determinants of biological activity. Further research is needed to

elucidate the specific biological profile of this compound. The metabolism of similar

methoxybiphenyl compounds has been shown to be mediated by cytochrome P450 enzymes,

often involving O-demethylation.[10]

Experimental Protocols
Synthesis of 4-Methoxy-4'-methylbiphenyl via Suzuki-
Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of biphenyl derivatives.[11]

[12]

Materials:

4-Iodoanisole

4-Methylphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Potassium carbonate (K₂CO₃)

Acetone

Water

Diethyl ether

Magnesium sulfate (MgSO₄)

Procedure:
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Combine 4-iodoanisole (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and acetone in a

round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

In a separate flask, dissolve potassium carbonate (2.5 eq) in water.

In a third flask, dissolve a catalytic amount of palladium(II) acetate (e.g., 0.002 eq) in

acetone.

Degas all three solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20

minutes.

Under an inert atmosphere, add the aqueous potassium carbonate solution and the

palladium acetate solution to the flask containing the aryl halide and boronic acid.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction to room temperature.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the

aqueous phase).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the organic phase under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) or by recrystallization to afford pure 4-Methoxy-4'-methylbiphenyl.
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Combine Reactants & Solvents

Degas Solutions

Add Base & Catalyst

Reflux Reaction Mixture

Work-up (Extraction & Drying)

Purification (Chromatography/Recrystallization)

Characterization (NMR, MS)

Click to download full resolution via product page

Diagram 2: General synthesis workflow.

Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.

Procedure:

Finely powder a small amount of the crystalline 4-Methoxy-4'-methylbiphenyl.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the

heating rate to 1-2 °C per minute.

Record the temperature at which the first liquid appears (onset of melting) and the

temperature at which the entire sample becomes a clear liquid (completion of melting). This

range is the melting point.

NMR Spectroscopic Analysis
Procedure:

Dissolve approximately 5-10 mg of 4-Methoxy-4'-methylbiphenyl in about 0.7 mL of

deuterated chloroform (CDCl₃) in a clean NMR tube.

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

Process the spectra, including Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16

for ¹³C).

FT-IR Spectroscopic Analysis
Procedure (KBr Pellet Method):

Grind 1-2 mg of 4-Methoxy-4'-methylbiphenyl with approximately 100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Acquire the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range

of 4000-400 cm⁻¹.
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Mass Spectrometric Analysis
Procedure (GC-MS):

Prepare a dilute solution of 4-Methoxy-4'-methylbiphenyl in a suitable volatile solvent (e.g.,

dichloromethane or ethyl acetate).

Inject an aliquot of the solution into a gas chromatograph-mass spectrometer (GC-MS).

Use a suitable GC column (e.g., a nonpolar DB-5ms column) and a temperature program to

separate the compound.

Acquire the mass spectrum in electron ionization (EI) mode.

Conclusion
4-Methoxy-4'-methylbiphenyl is a well-defined organic compound with a range of interesting

physical and chemical properties. This technical guide consolidates the available data and

provides standardized protocols for its synthesis and characterization, serving as a valuable

resource for chemists and pharmacologists. Further investigation into its quantitative solubility,

detailed reactivity, and specific biological activities is warranted to fully explore its potential in

various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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